molecular formula C15H17ClN4 B12240332 4-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methylpyrimidine

4-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methylpyrimidine

Cat. No.: B12240332
M. Wt: 288.77 g/mol
InChI Key: PPJFJTYWBBPMQV-UHFFFAOYSA-N
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Description

4-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methylpyrimidine is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of interest in scientific research due to its potential biological activities and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methylpyrimidine typically involves the reaction of 3-chlorophenylpiperazine with 6-methylpyrimidine under specific conditions. One common method includes the use of a Mannich reaction, where the piperazine ring is incorporated into the compound . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated products .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H17ClN4

Molecular Weight

288.77 g/mol

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methylpyrimidine

InChI

InChI=1S/C15H17ClN4/c1-12-9-15(18-11-17-12)20-7-5-19(6-8-20)14-4-2-3-13(16)10-14/h2-4,9-11H,5-8H2,1H3

InChI Key

PPJFJTYWBBPMQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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